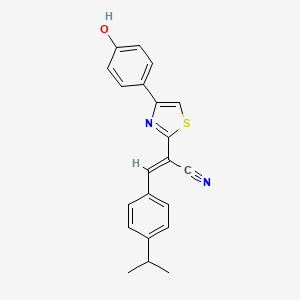![molecular formula C18H16N4O2 B2847195 1-(4-Methylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 946307-14-8](/img/structure/B2847195.png)
1-(4-Methylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone, commonly known as MPO, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of science. MPO is a heterocyclic compound that belongs to the family of pyrrolidinones and oxadiazoles. It has a molecular weight of 342.4 g/mol and a chemical formula of C19H18N4O2.
Scientific Research Applications
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Studies highlight the discovery of 1,2,4-oxadiazoles as apoptosis inducers with significant activity against breast and colorectal cancer cell lines. The apoptosis induction is linked to the arrest of cells in the G(1) phase, followed by apoptosis, identifying TIP47 as a molecular target. This underscores the compound's relevance in cancer therapy research (Zhang et al., 2005).
Luminescent Materials for OLEDs
Derivatives of 1,2,4-oxadiazoles, including those similar in structure to the queried compound, have been explored for their optical, electronic, and charge transport properties. Their potential as luminescent materials for organic light-emitting diodes (OLEDs) is significant, with certain derivatives showing promise for use as electron transport materials and in achieving high external quantum efficiencies in OLEDs (Sun & Jin, 2017).
Synthesis and Characterization
The compound's chemical structure has been central to the synthesis of various derivatives with applications in medicinal chemistry, including as antimicrobial and antitubercular agents. Research has focused on the synthesis of substituted derivatives and their characterization, demonstrating the compound's versatility in drug development (Urbonavičiūtė, Vaickelionienė, & Mickevičius, 2014).
Thermally Stable Polyimides
The structural attributes of 1,2,4-oxadiazoles have been leveraged in the development of new, thermally stable polyimides and poly(amide-imide) materials. These materials exhibit high thermal stability and are soluble in polar and aprotic solvents, indicating their utility in high-performance applications (Mansoori et al., 2012).
Anticancer Agents Synthesis
Further research into substituted 1,3,4-oxadiazoles has shown their significant anticancer properties, with novel series being synthesized and evaluated for their efficacy against cancer cell lines. These studies reinforce the compound's potential in the development of new anticancer therapies (Redda & Gangapuram, 2007).
properties
IUPAC Name |
1-(4-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-4-6-15(7-5-12)22-11-14(9-16(22)23)18-20-17(21-24-18)13-3-2-8-19-10-13/h2-8,10,14H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODGKSNSDDFBQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2847114.png)
![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2847115.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2847117.png)
![N-cyclopropyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2847119.png)

![4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2847124.png)
![2-Methylsulfanyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2847126.png)

![2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2847130.png)

![7,8-Dimethoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2847134.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2847135.png)